

# Application Notes and Protocols: Capmatinib M18 as a Reference Standard

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## Compound of Interest

Compound Name: *Capmatinib metabolite M18*

Cat. No.: *B15193805*

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## Introduction

Capmatinib is a potent and selective inhibitor of the MET receptor tyrosine kinase, approved for the treatment of metastatic non-small cell lung cancer (NSCLC) with mutations leading to MET exon 14 skipping.<sup>[1][2]</sup> The metabolism of Capmatinib is extensive, primarily mediated by CYP3A4 and aldehyde oxidase, leading to the formation of several metabolites.<sup>[2][3]</sup> One of these is Capmatinib M18, chemically identified as 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b]<sup>[1][4]</sup>triazin-2-yl)benzamide. While the most abundant circulating metabolite is M16 (formed by lactam formation), other metabolites such as M18 are crucial for comprehensive drug development and metabolism studies.<sup>[3][4]</sup> Utilizing Capmatinib M18 as a reference standard is essential for its accurate identification and quantification in various biological matrices, which is critical for pharmacokinetic, pharmacodynamic, and toxicology studies.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the effective use of Capmatinib M18 as a reference standard in analytical assays.

## Physicochemical Properties of Capmatinib and M18

A summary of the key physicochemical properties of Capmatinib and its M18 metabolite is presented below.

Property	Capmatinib	Capmatinib M18 Metabolite
IUPAC Name	2-fluoro-N-methyl-4-{7-[(quinolin-6-yl)methyl]imidazo[1,2-b][1,4]triazin-2-yl}benzamide	2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,4]triazin-2-yl)benzamide
CAS Number	1029712-80-8	1029713-99-2
Molecular Formula	C23H17FN6O	C22H15FN6O
Molecular Weight	412.43 g/mol	398.40 g/mol

#### Handling and Storage of Capmatinib M18 Reference Standard

Proper handling and storage of the Capmatinib M18 reference standard are critical to maintain its purity and stability.

- Storage: Store in a cool, dry place, protected from light. For long-term storage, it is recommended to keep the standard at -20°C.
- Handling: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or under a fume hood.[5]
- Solution Preparation: Prepare stock solutions in a suitable solvent such as DMSO or methanol. For analytical dilutions, use the mobile phase or a compatible solvent. Stock solutions should be stored at -20°C and protected from light.

## Experimental Protocols

The following protocols describe the use of Capmatinib M18 as a reference standard for quantification in biological matrices using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as well as a protocol for a cell-based assay.

### Protocol 1: Quantification of Capmatinib M18 by RP-HPLC

This protocol outlines a reverse-phase HPLC method for the quantification of Capmatinib M18. This method can be adapted for use in pharmacokinetic studies or for quality control of the reference standard itself.

## 1. Materials and Reagents

- Capmatinib M18 Reference Standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid (or other suitable buffer components like phosphate buffer)
- Biological matrix (e.g., human plasma, urine)
- Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix)

## 2. Chromatographic Conditions

Parameter	Condition
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 $\mu$ m particle size)[6][7]
Mobile Phase	Isocratic or gradient elution with Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate	1.0 mL/min[6][7]
Detection Wavelength	Determined by UV-Vis scan of Capmatinib M18 (typically around 233 nm or 255 nm for Capmatinib)[6][8]
Injection Volume	10-20 $\mu$ L
Column Temperature	40°C[6][7]

### 3. Standard Solution Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Capmatinib M18 and dissolve it in 10 mL of methanol or DMSO.
- Working Stock Solution (100 µg/mL): Dilute the primary stock solution 1:10 with the mobile phase.
- Calibration Standards: Prepare a series of calibration standards by serially diluting the working stock solution with the mobile phase to achieve a concentration range relevant to the expected sample concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to ensure accuracy and precision.

### 4. Sample Preparation (from Human Plasma)

- Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
- Vortex: Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Collect Supernatant: Carefully transfer the supernatant to a clean tube.
- Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase.
- Inject: Inject the reconstituted sample into the HPLC system.

### 5. Data Analysis

- Construct a calibration curve by plotting the peak area ratio (Capmatinib M18 / Internal Standard) against the concentration of the calibration standards.
- Determine the concentration of Capmatinib M18 in the unknown samples by interpolating their peak area ratios from the calibration curve.

- Validate the method according to ICH guidelines for linearity, accuracy, precision, selectivity, and stability.[6][9]

## Protocol 2: Quantification of Capmatinib M18 by LC-MS/MS

For higher sensitivity and selectivity, an LC-MS/MS method is recommended, particularly for samples with low concentrations of the metabolite.

### 1. Materials and Reagents

- As per Protocol 1, with LC-MS/MS grade solvents.
- An isotopically labeled internal standard (e.g., [13CD3]Capmatinib M18) is highly recommended for optimal accuracy.

### 2. LC-MS/MS Conditions

Parameter	Condition
LC System	UPLC or HPLC system
Column	C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 $\mu$ m particle size)[10]
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient Elution	Optimized gradient from 5% to 95% Mobile Phase B over several minutes
Flow Rate	0.4 mL/min[10]
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	To be determined by infusing a standard solution of Capmatinib M18. Precursor ion will be $[M+H]^+$ . Product ions will be determined from the fragmentation pattern.
Collision Energy	Optimized for each transition

### 3. Standard and Sample Preparation

- Follow the same procedures as in Protocol 1, but with a lower concentration range for calibration standards suitable for LC-MS/MS (e.g., 0.1 to 1000 ng/mL).

### 4. Data Analysis

- Similar to Protocol 1, construct a calibration curve using the peak area ratios from the MRM transitions.
- Ensure the method is validated for matrix effects, recovery, and stability as per regulatory guidelines.

## Protocol 3: Cell Viability Assay (MTT Assay)

This protocol can be used to assess the cytotoxic effects of Capmatinib M18 on cancer cell lines, using the parent drug, Capmatinib, as a positive control.

## 1. Materials and Reagents

- MET-dependent cancer cell line (e.g., NSCLC cell line with MET exon 14 skipping mutation)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Capmatinib M18 Reference Standard (dissolved in DMSO)
- Capmatinib (as a positive control, dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well cell culture plates

## 2. Experimental Procedure

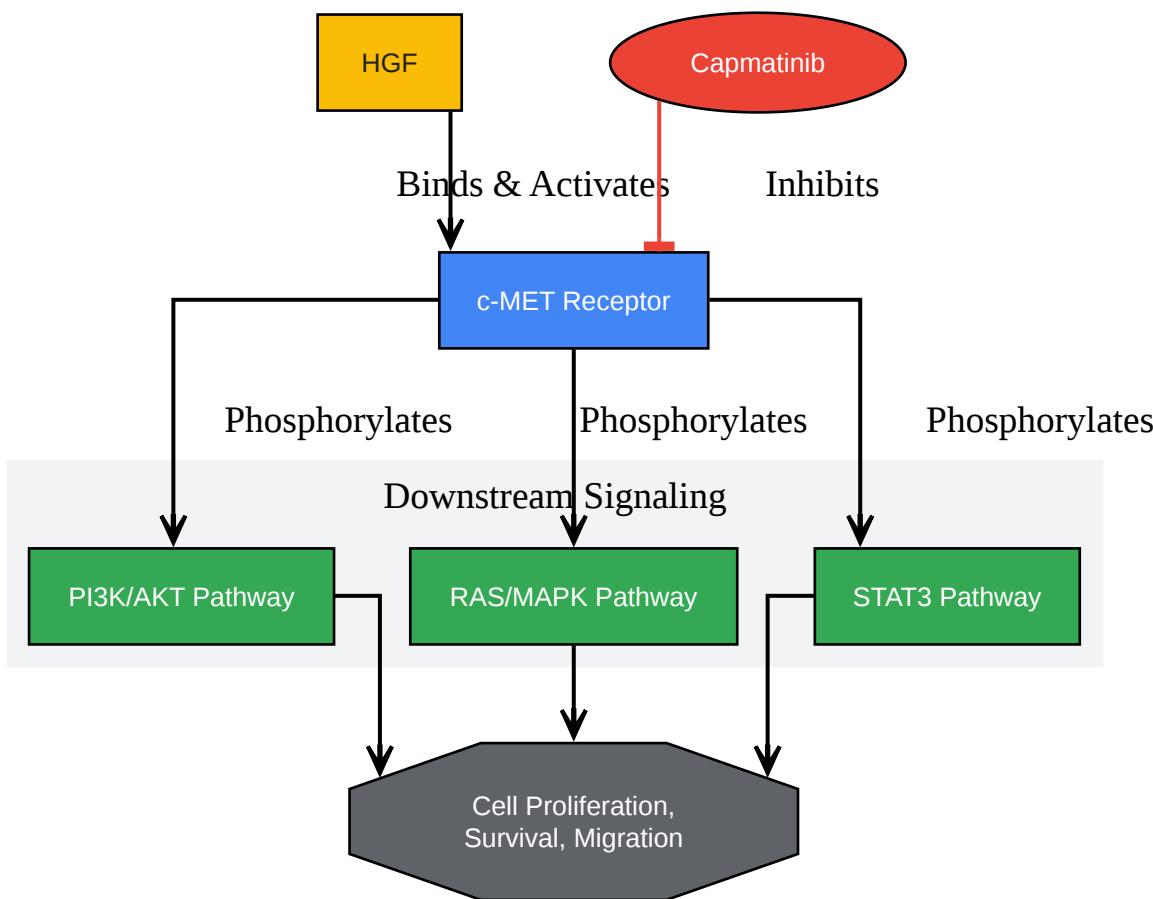
- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Compound Treatment: Prepare serial dilutions of Capmatinib M18 and Capmatinib in cell culture medium. The final DMSO concentration should be less than 0.1%. Replace the medium in the wells with 100  $\mu$ L of medium containing the desired concentrations of the compounds. Include vehicle control (medium with DMSO) and untreated control wells.
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- MTT Addition: Add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Solubilization: Add 100  $\mu$ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

### 3. Data Analysis

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the log of the compound concentration to determine the IC<sub>50</sub> value (the concentration at which 50% of cell growth is inhibited).

## Visualizations

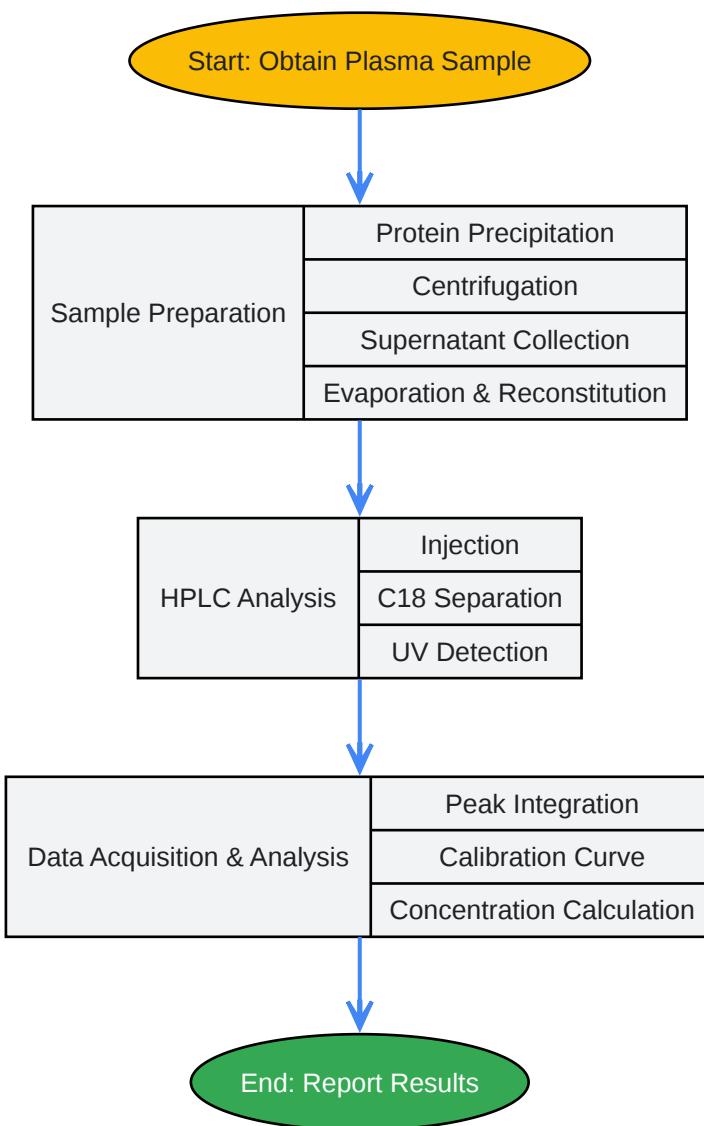
### Capmatinib Signaling Pathway



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Caption: Capmatinib inhibits c-MET signaling pathways.

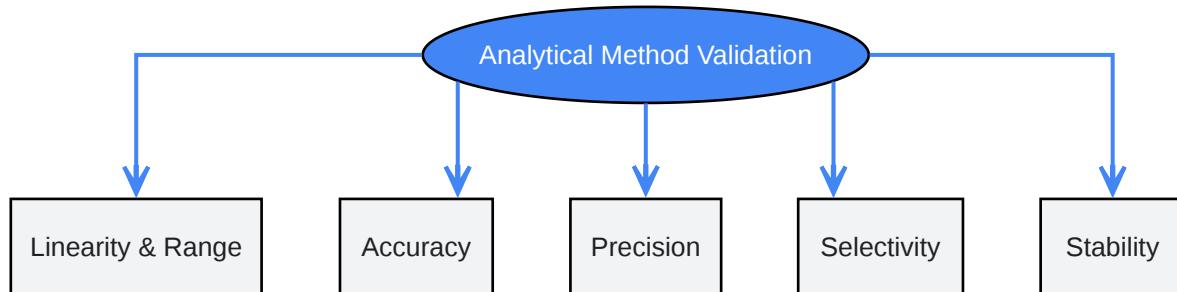
## Experimental Workflow for HPLC Quantification



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Caption: Workflow for HPLC-based quantification.

## Logical Relationship of Method Validation



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Caption: Key parameters for analytical method validation.

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